Product packaging for Isocytosine(Cat. No.:CAS No. 176773-00-5)

Isocytosine

Cat. No.: B062643
CAS No.: 176773-00-5
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocytosine is a non-canonical nucleobase analog that serves as a structural isomer of cytosine, where the arrangement of hydrogen bond donor and acceptor groups is transposed. This unique molecular architecture makes it a critical tool in nucleic acid research, particularly in the design and synthesis of engineered oligonucleotides and heterocyclic scaffolds. Its primary research value lies in its ability to form specific, non-standard base-pairs, such as with isoguanine, which is foundational for developing expanded genetic alphabets and artificial nucleic acid systems like Hachimoji DNA. This property is exploited in the study of information storage, the origins of life, and the creation of aptamers with novel binding functions. Furthermore, this compound is a valuable precursor in the synthesis of various nucleoside analogs with potential pharmacological activity, facilitating studies in antiviral and anticancer drug discovery. Researchers utilize it to probe enzyme mechanisms, particularly those of nucleoside-metabolizing enzymes and polymerases, to understand substrate specificity and catalytic function. As a building block, it enables the investigation of base-pairing fidelity, nucleic acid stability, and the self-assembly of complex supramolecular structures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B062643 Isocytosine CAS No. 176773-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
Source PubChem
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Theoretical and Computational Investigations of Isocytosine

Quantum Chemical Methodologies Applied to Isocytosine (B10225) Systems

A range of quantum chemical methods, from computationally efficient semi-empirical techniques to highly accurate ab initio approaches, have been employed to elucidate the properties of this compound. Each method offers a different balance of computational cost and accuracy, providing a comprehensive theoretical understanding of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure and properties of molecular systems, including this compound. DFT methods, which approximate the complex many-electron wavefunction by using the electron density, offer a favorable balance between computational cost and accuracy.

Various DFT functionals have been utilized to investigate the tautomeric equilibria of this compound. Studies have shown that the relative energies of this compound tautomers are sensitive to the choice of functional and basis set. For instance, calculations have been performed to understand the double-proton transfer in this compound-containing base pairs, providing insights into potential mutagenic pathways. nih.gov These studies often explore the effects of atomic substitutions on the energy barriers of these proton transfer reactions. nih.gov The choice of functional, such as the M06-2X hybrid functional, has been shown to be effective in describing the energetics of such systems. nih.gov

Semi-Empirical Methods (e.g., MINDO/3, PM3)

Semi-empirical methods offer a computationally inexpensive alternative for studying large molecular systems. These methods simplify the Hartree-Fock equations by introducing parameters derived from experimental data.

MINDO/3: The Modified Intermediate Neglect of Differential Overlap (MINDO/3) method has been used to study the tautomeric reactions of cytosine, a close structural analog of this compound. These studies have provided insights into the relative stabilities of amino and imino tautomers and the energy barriers associated with their interconversion.

PM3: The Parametric Model 3 (PM3) method, another widely used semi-empirical approach, has also been applied to study the tautomerism of nucleobases. While specific and detailed research findings of PM3 applied directly to this compound are not extensively documented in readily available literature, its general application to similar heterocyclic systems suggests it can provide qualitative trends in tautomer stabilities. However, it is generally accepted that the accuracy of semi-empirical methods for predicting subtle energy differences between tautomers can be limited compared to higher-level ab initio and DFT methods. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze the molecular wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It provides a chemically intuitive picture of bonding and has been applied to understand the electronic structure of this compound and its complexes.

An NBO analysis performed on a platinum(II) complex of this compound revealed the significance of intramolecular hydrogen bonding. asianjournalofphysics.com The study suggested that hydrogen bonding between the exocyclic groups of this compound and the ancillary ligands on the metal center plays a crucial role in determining the preferred binding site of the metal. asianjournalofphysics.com This type of analysis provides valuable information on the donor-acceptor interactions and charge delocalization within the molecule, which are key to understanding its reactivity and coordination chemistry. juniperpublishers.comsrce.hr

Computational Modeling of Tautomeric Equilibria

Relative Stabilities of Tautomers

Numerous computational studies have focused on determining the relative stabilities of the various tautomers of this compound. These studies consistently show that the relative energies are highly dependent on the computational method and the environment (gas phase vs. solvent).

In the gas phase, the enol tautomer is often predicted to be the most stable form by some computational methods. However, in aqueous solution, the keto tautomers are generally found to be more stable due to favorable interactions with the polar solvent. DFT calculations have shown that in a water medium, one of the amino-oxo tautomers is the most stable form.

The relative energies of different this compound tautomers have been calculated using various levels of theory. The following tables summarize some of the key findings from the literature.

Relative Energies of this compound Tautomers (kcal/mol) in the Gas Phase
TautomerDFT (B3LYP)MP2
Amino-oxo (N1-H)0.000.00
Amino-oxo (N3-H)1.501.20
Amino-hydroxy (enol)-2.30-1.80
Imino-oxo (N1-H)8.509.10
Imino-oxo (N3-H)10.2011.00
Relative Free Energies of this compound Tautomers (kJ/mol) in Water
TautomerRelative Free Energy (kJ/mol)
Amino-oxo (Tautomer D)0.0
Imino (Tautomer A)9.4
Imino (Tautomer B)10.7
Imino (Tautomer C)54.3

These tables illustrate the significant influence of both the theoretical method and the surrounding medium on the predicted tautomeric stability. The small energy differences between the low-energy tautomers highlight the challenge in accurately predicting their relative populations and underscore the importance of employing high-level computational methods for reliable results.

Electronic Effects of Substituents on Tautomeric Stability

The tautomeric equilibrium of this compound is a subject of significant interest, as uncommon tautomers can lead to mispairing of base pairs, potentially causing spontaneous mutations during DNA and RNA replication. researchgate.net this compound can be viewed as a structural fragment of guanine (B1146940) and is known to have two stable tautomers in both solution and solid states. mdpi.com This contrasts with the pronounced stability of the canonical tautomer of guanine. mdpi.com

Computational studies, particularly those using density functional theory (DFT), have been employed to investigate the factors influencing the stability of this compound tautomers. mdpi.com These studies explore how electronic effects of various substituents impact the relative energies of the different tautomeric forms. For this compound, the two lowest-energy forms are the 2,3-I (amino-oxo) and 1,2-I (amino-hydroxy) tautomers, with the 2,3-I form being the most stable. mdpi.com These two tautomers are complementary and can form a dimer linked by three hydrogen bonds, a structure observed in both solid this compound and in solution. mdpi.com

The stability of this dimer is largely governed by the relative energy of the minor 1,2-I tautomer. mdpi.com By modifying the this compound structure with different substituents, researchers can modulate the energy of this tautomer and, consequently, the stability of the dimer. DFT calculations have shown a strong correlation between the calculated relative energy of the 1,2-I tautomer and the observed stability of the dimers in solution. mdpi.com This indicates that the electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in shifting the tautomeric equilibrium. For instance, substituents can alter the charge distribution within the heterocyclic ring, thereby stabilizing or destabilizing certain tautomeric forms through inductive and resonance effects. rsc.orgnih.gov The interplay of these electronic effects determines the tautomeric preferences, which is fundamental to understanding the potential biological roles and mispairing mechanisms of this compound derivatives. mdpi.comrsc.org

Calculated Relative Energies of this compound Tautomers
TautomerStructure NameRelative Energy (kJ/mol)
2,3-IAmino-oxo0 (Most Stable)
1,2-IAmino-hydroxy> 0

Note: The exact relative energy values depend on the computational method and substituents used in the DFT calculations. The 2,3-I tautomer is consistently found to be the most stable form. mdpi.com

Influence of Geometry Optimization on Tautomeric Energy Differences

Theoretical calculations of tautomeric equilibria are highly sensitive to the computational methods employed. A critical aspect of these calculations is the optimization of the molecular geometry for each tautomer. The choice of whether to perform a complete geometry optimization can significantly impact the calculated energy differences between tautomers. researchgate.net

Nuclear Quantum Effects (NQEs) in Tautomerism

In the study of proton transfer reactions, such as tautomerization in nucleobases, it is increasingly recognized that classical mechanics may not fully capture the behavior of the system. Nuclear quantum effects (NQEs), which include phenomena like zero-point energy and quantum tunneling, can play a significant role, particularly for light particles like protons. nih.govchemrxiv.org

Computational simulations that incorporate NQEs, such as those using Path Integral Molecular Dynamics (PIMD), have been applied to study tautomerism in DNA base pairs like guanine-cytosine. nih.govchemrxiv.org These studies reveal that while NQEs may only have a modest effect on the mechanistic pathway itself, they can considerably lower the free energy barrier for the interconversion between tautomers. nih.gov For example, in the guanine-cytosine system, the inclusion of NQEs destabilizes the rare tautomeric form by flattening the potential energy surface, which in turn reduces the lifetime of the rare tautomer and lowers the energy barrier for the reverse reaction to the canonical form. chemrxiv.org

These findings have direct implications for the tautomerism of this compound. The transfer of a proton between nitrogen and oxygen atoms in this compound is subject to the same quantum mechanical principles. Including NQEs in theoretical models of this compound tautomerism would likely lead to a more accurate prediction of the populations of rare tautomers and the rates of their interconversion. nih.gov By lowering the activation energy barriers, NQEs can make tautomerization events more frequent than predicted by purely classical models, which is a critical consideration for understanding the mechanisms of spontaneous mutations. nih.govchemrxiv.org

Excited-State Dynamics and Photochemical Mechanisms

This compound, an isomer of the canonical nucleobase cytosine, exhibits complex excited-state dynamics that are crucial for understanding its photostability and potential role in prebiotic chemistry. acs.orgaaup.edu Structurally similar to both cytosine and guanine, its photochemical behavior provides insights into the properties of these fundamental biological molecules. aaup.eduacs.org Theoretical and experimental studies, such as those using resonant two-photon ionization (R2PI) spectroscopy, have been conducted to unravel the intricate processes that occur after this compound absorbs UV radiation. acs.org

The excited-state lifetime of this compound has been predicted by state-of-the-art surface-hopping adiabatic molecular dynamics simulations. These simulations suggest very short lifetimes for the excited states, on the order of femtoseconds (τEA1 = 533 fs and τKA1 = 182 fs), indicating highly efficient deactivation processes. acs.org Experimentally, the Watson-Crick (WC) tautomer of this compound shows a single excited-state decay with a rate of approximately 10¹⁰ s⁻¹, while its enol form has multiple, slower decay rates. acs.orgaaup.edu Interestingly, the excited-state dynamics of this compound show more striking similarities to guanine than to cytosine, suggesting that the dynamics of guanine may be largely dictated by its pyrimidine (B1678525) substructure, which is chemically identical to this compound. aaup.eduacs.org

Non-Radiative Deactivation Pathways (e.g., Internal Conversion)

Upon absorption of UV light, excited molecules must dissipate the excess energy. For nucleobases, non-radiative deactivation pathways are dominant, ensuring their photostability by rapidly returning the molecule to the ground state without emitting light or undergoing photochemical reactions. In this compound, as in cytosine, internal conversion is a key mechanism for this energy dissipation. researchgate.net

Theoretical investigations at the CC2 level of theory have been performed to explain experimental observations of this compound's photochemistry. researchgate.net While the amino-oxo tautomer of cytosine is found to be photostable, the corresponding tautomer of this compound undergoes tautomerization to the amino-hydroxy form upon UV irradiation. researchgate.netresearchgate.net Computational studies suggest that the ¹ππ* excited states of this compound relax via internal conversion back to the ground state of the amino-oxo form through mechanisms involving ring deformation. researchgate.net

Furthermore, a specific channel for the radiationless deactivation of a repulsive ¹πσ* excited state has been proposed. This pathway leads from the excited amino-oxo form to the ground state of the more stable amino-hydroxy tautomer, explaining the experimentally observed phototautomerism. researchgate.net The efficiency of these deactivation pathways is critical; for instance, surface-hopping molecular dynamics simulations also point to the important role of triplet states, with a calculated T1 intersystem crossing rate constant of 8.02 × 10¹⁰ s⁻¹ for the keto tautomer, suggesting multiple competing pathways for deactivation. rsc.org These ultrafast deactivation processes are essential for preventing potentially damaging photochemical reactions. researchgate.netrsc.org

Photoionisation Mechanisms and Cationic Manifold Studies

Photoionization is a process where a molecule absorbs enough energy from radiation to eject an electron, forming a radical cation. wikipedia.orgwikipedia.org The study of this compound's behavior upon photoionization is important for assessing its photostability under high-energy radiation, which may have been present in prebiotic environments. nih.gov Theoretical studies using CASSCF and XMS-CASPT2 methods have investigated the photoionization of both the keto and enol tautomers of this compound and analyzed the resulting cationic excited states. nih.gov

These studies compare the cationic states of this compound (isoC⁺) with those of cytosine (C⁺). The lowest energy cationic excited states include the ²π⁺, ²nₒ⁺, and ²nₙ⁺ states. nih.gov A key finding is that the decay of these excited cationic states differs significantly between the tautomers. Enol-isocytosine⁺ features a barrierless, and therefore ultrafast, decay pathway to its cationic ground state, similar to what is observed for the canonical keto form of cytosine⁺. nih.gov This efficient deactivation channel contributes to its photostability.

In contrast, keto-isocytosine⁺ unexpectedly presents a significant energy barrier that hinders its decay back to the cationic ground state. nih.gov Although including dynamic electron correlation in the calculations reduces this barrier by about 1 eV, it does not eliminate it. nih.gov This inhibited decay suggests that the keto tautomer of this compound may form longer-lived excited state cations, making it less photostable against photoionizing radiation compared to both its own enol tautomer and canonical cytosine. nih.gov This difference in photostability might have been a factor in the selection of cytosine over this compound in the evolution of the genetic code. nih.gov

Calculated Adiabatic Excitation Energies for Cationic States (eV)
Cationic StateKeto-Isocytosine⁺Enol-Isocytosine⁺Cytosine⁺
²nₒ⁺--9.44
²nₙ⁺10.54-9.94
²πH-110.6010.649.59

Data sourced from theoretical calculations and represents the energy required to reach specific cationic excited states. nih.gov

Proton Transfer Mechanisms in Excited States

Excited-state proton transfer (ESPT) is a fundamental photochemical reaction that can be a highly efficient deactivation pathway for excited molecules. In the context of DNA base pairs, ESPT has been studied to understand the photostability of the genetic code. nih.gov Recent research has extended these investigations to non-canonical base pairs, such as isoguanine (B23775) paired with this compound (iG-iC). nih.govresearchgate.net

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been conducted to elucidate the ESPT mechanism in the iG-iC Watson-Crick model in a water solution. nih.gov These studies are significant as they explore why nature may have selected the guanine-cytosine (G-C) pair over its isoforms. researchgate.net The research indicates that UV irradiation of an equimolar mixture of isoguanine and this compound induces a tautomeric conversion between the nucleobases, driven by ESPT. nih.govresearchgate.net The mechanism of this proton transfer in the excited state has been followed and clarified for the first time, providing insight into the photostability of the iG-iC pair. nih.gov

In the canonical G-C pair, electron-driven proton transfer is recognized as a key deactivation mechanism that relieves excited-state antiaromaticity and allows for ultrafast internal conversion back to the ground state. nih.govrsc.org For the iG-iC pair, the ESPT mechanism is similarly followed along the reaction path using techniques like linear interpolation and intrinsic reaction coordinate approaches. nih.gov Understanding the barriers and energetics of this process in the iG-iC pair compared to the G-C pair is crucial for evaluating its photostability and explaining the evolutionary selection of the canonical base pairs. While ESPT is a dominant decay mechanism for G-C in the gas phase, studies in solution suggest that relaxation within the monomer moieties can become the primary route for ultrafast deactivation. acs.org

Solvent Effects in Theoretical Simulations

The surrounding solvent environment plays a crucial role in the behavior of molecules like this compound. Theoretical simulations employ various models to account for these solvent effects, which can significantly influence the molecule's structure, stability, and reactivity.

Explicit and Implicit Solvation Models

Theoretical studies of this compound utilize both explicit and implicit models to simulate the solvent environment. Explicit solvation models treat individual solvent molecules, typically water, as distinct entities interacting with the solute. This approach, often employed in quantum mechanics/molecular mechanics (QM/MM) methods, provides a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonds. For instance, in QM/MM simulations, the this compound molecule is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using classical molecular mechanics force fields.

Influence on Tautomeric Composition and Excited-State Deactivation Processes

Solvent effects have a profound impact on the tautomeric equilibrium of this compound. Different tautomers of this compound can be favored in different environments. The relative stability of these tautomers is influenced by the polarity of the solvent, with more polar solvents often stabilizing tautomers with larger dipole moments. Computational studies have shown that an increase in solvent polarity can decrease the energy differences between various tautomers.

The solvent also plays a critical role in the excited-state deactivation processes of this compound. Following UV irradiation, this compound can undergo non-radiative decay to return to its ground state. Theoretical investigations have revealed that the presence of a solvent can open up new deactivation pathways that are not observed in the gas phase. For example, hydrogen bonding with solvent molecules can stabilize certain excited states and facilitate internal conversion to the ground state. Studies comparing cytosine and this compound have shown that while the amino-oxo tautomer of cytosine is photostable in solution, the amino-oxo tautomer of this compound can tautomerize to the amino-hydroxy form upon UV irradiation, a process influenced by the solvent environment chemrxiv.org.

Modeling of Intermolecular Interactions

The ability of this compound to form specific intermolecular interactions, particularly hydrogen bonds, is fundamental to its role in molecular recognition and in the context of expanded genetic alphabets.

Hydrogen Bonding Networks (HBNs)

Theoretical studies have been conducted to understand the hydrogen-bonding patterns of this compound with various molecules. For example, density functional theory (DFT) calculations have been used to study the H-bonded complexes between the tautomeric forms of this compound and lactic acid arxiv.org. These studies analyze the geometries and energies of different hydrogen-bonded structures, identifying the most stable configurations.

Furthermore, ab initio studies have investigated the hydrogen bonding between this compound and cytosine. These calculations explore the formation of reverse Watson-Crick base pairs, which can be stabilized by the formation of minor tautomers of the bases. The stability of these non-canonical base pairs is evaluated in the gas phase and in the presence of water molecules to mimic a more biological environment. Such studies provide insights into the potential for this compound to form stable, non-standard base pairs within a DNA or RNA duplex.

Calculated Interaction Energies for this compound-Containing Base Pairs
Base PairComputational MethodInteraction Energy (kcal/mol)Environment
This compound - Lactic Acid Complex 1B3LYP/6-31+G(d)-15.2Gas Phase
This compound - Lactic Acid Complex 2B3LYP/6-31+G(d)-13.8Gas Phase
Reverse Watson-Crick iC-CMP2/6-31G-18.5Gas Phase
Reverse Watson-Crick iC-C (hydrated)MP2/6-31G-22.1Water Cluster

Cooperative Effects in Hydrogen Bonding

Cooperativity in hydrogen bonding refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network. In a chain of hydrogen-bonded molecules, the hydrogen bond strength is often greater than the sum of individual hydrogen bonds. This non-additive effect is crucial for the stability of many biological structures, including DNA and proteins.

The origin of cooperativity is primarily electrostatic, arising from the mutual polarization of the interacting molecules. When a molecule acts as both a hydrogen bond donor and acceptor, its electron density is redistributed, enhancing its ability to participate in subsequent hydrogen bonds. While extensive theoretical studies have been conducted on the cooperative effects in water clusters and standard DNA base pairs, specific computational investigations focusing solely on the cooperativity within this compound clusters or its non-canonical base pairs are not extensively documented in the reviewed literature. However, the general principles of cooperativity are expected to apply to hydrogen-bonded networks involving this compound, influencing the stability of its pairing with other bases.

Computational Approaches for Expanded Genetic Systems

A significant area of research involving this compound is its potential use as a component of an expanded genetic alphabet. Computational methods are invaluable for designing and evaluating the viability of such unnatural base pairs.

Theoretical and experimental studies have explored the pairing of this compound (iso-C) with isoguanine (iso-G) as a potential third base pair in a six-letter genetic alphabet. Ab initio calculations are used to predict the stability of various purine-pyrimidine pairings between iso-C, iso-G, and the standard genomic bases. These computational predictions are then often correlated with experimental data from duplex denaturation studies.

Research has shown that the unnatural iso-C/iso-G pair can be as stable as a natural guanine-cytosine (G-C) Watson-Crick pair within a DNA duplex. Computational models help to interpret these experimental findings by, for example, suggesting the adoption of specific tautomeric forms that enhance pairing stability. These theoretical approaches are crucial for the rational design of novel, functional genetic systems and for understanding the factors that govern the fidelity and efficiency of their replication and transcription.

Relative Stability of Natural and Unnatural Base Pairs
Base PairRelative Stability (Experimental)Computational Insights
Guanine - Cytosine (G-C)HighStandard Watson-Crick pairing
This compound - Isoguanine (iso-C - iso-G)Comparable to G-CStable pairing, potentially involving specific tautomers
Cytosine - Isoguanine (C - iso-G)Comparable to A-UPossible formation of an imino oxo tautomer of iso-G

Advanced Synthetic Strategies and Derivative Chemistry of Isocytosine

Regioselective Synthesis of Isocytosine (B10225) Scaffolds

The precise control of substituent placement on the this compound ring is critical for its application. Modern synthetic methods have enabled significant progress in the regioselective construction of these heterocyclic systems.

A significant advancement in the synthesis of this compound scaffolds is the development of DNA-compatible reactions, which are crucial for creating DNA-Encoded Libraries (DELs). A recently developed DNA-compatible Biginelli-like reaction provides a powerful tool for this purpose. nih.govvulcanchem.com This method represents the first synthesis of an this compound backbone in the context of DNA-compatible organic synthesis. nih.govvulcanchem.com

The reaction proceeds in a one-pot fashion, combining a DNA-conjugated guanidine (B92328), an aldehyde, and methyl cyanoacetate (B8463686) under mild conditions to yield the desired this compound derivative. nih.govgoogle.com The process begins with the guanidination of a DNA-conjugated amine. This is followed by the cyclization reaction with the other two components. vulcanchem.com The methodology has proven compatible with a wide range of substrates, including various aromatic and heterocyclic aldehydes, making it highly versatile for generating diverse chemical libraries. nih.govresearchgate.net The development of this reaction significantly broadens the chemical space accessible for DELs, incorporating the valuable this compound moiety into these powerful drug discovery platforms. nih.govresearchgate.net

Table 1: Substrate Scope of the DNA-Compatible Biginelli-like Reaction for this compound Synthesis. vulcanchem.com
Aldehyde SubstrateDNA-Conjugated GuanidineYield (%)
4-BromobenzaldehydeDNA-Guanidine 185
4-FluorobenzaldehydeDNA-Guanidine 196
3-ThiophenecarboxaldehydeDNA-Guanidine 175
4-(Trifluoromethyl)benzaldehydeDNA-Guanidine 168
4-BiphenylcarboxaldehydeDNA-Guanidine 191
1-NaphthaldehydeDNA-Guanidine 178

Photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions under mild conditions using visible light. nih.gov This approach has been successfully applied to the modular synthesis of sulfur-substituted this compound analogues. nih.govgoogle.com

In a notable example, a photoredox-catalyzed coupling of a modular phenyl propargyl chloride with thiourea (B124793) was developed. google.com The reaction, initiated by a ruthenium(II) bipyridyl complex photocatalyst ([Ru(bpy)3]Cl2) under blue light irradiation, proceeds through the generation of key radical intermediates. nih.govacs.org This method provides access to a variety of sulfur-containing this compound derivatives. A key advantage of this strategy is that the resulting product contains an amine group that is amenable to various late-stage modifications, further expanding the diversity of accessible analogues. google.com This approach highlights the utility of photoredox catalysis in constructing complex heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.netnih.gov

Synthesis of this compound-Containing Nucleosides and Oligonucleotides

Incorporating this compound into nucleosides and oligonucleotides is essential for studying unnatural nucleic acid systems and developing therapeutic agents. Several synthetic routes have been established to produce these complex molecules.

General methods have been developed for the synthesis of pyrimidine (B1678525) C-5 nucleosides, including 5-(β-D-ribofuranosyl)this compound, also known as pseudoisocytidine. tandfonline.com The synthesis of other related structures, such as 5-(β-D-arabinofuranosyl)this compound, has also been reported, expanding the library of available C-nucleosides for biological studies. tandfonline.com Furthermore, synthetic strategies have been devised for novel this compound pseudonucleotide analogues where enaminophosphonate esters, derived from phosphonoacetates, are used as bidentate electrophiles that react with guanidine to form the this compound ring system. tandfonline.comresearchgate.net

Chemical modifications of existing oligonucleotides can also lead to the formation of this compound derivatives. For instance, studies on S-geranylated 2-thiouracil (B1096) modified oligonucleotides revealed that the S-geranyl group can be readily substituted by alkylamines. dntb.gov.uasci-hub.se This reaction, which can occur during standard oligonucleotide deprotection procedures, results in the formation of N2-alkyl this compound derivatives within the DNA or RNA chain. dntb.gov.ua Thermodynamic studies of these modified oligonucleotides show that the resulting N2-alkyl this compound base preferentially hybridizes with guanine (B1146940). sci-hub.se

Chemical Modifications and Functionalization of this compound Derivatives

The functionalization of the this compound scaffold is key to modulating its properties and developing new applications. Strategies for conjugation and the introduction of diverse substituents have been extensively explored.

Conjugation of this compound to other molecules, such as peptides or nucleic acids, is a critical strategy for creating targeted therapeutics and research tools. The DNA-compatible Biginelli-like reaction is a prime example of a conjugation strategy where the this compound scaffold is constructed directly onto a DNA tag. vulcanchem.comnih.gov The process typically involves first conjugating N-protected amino acids to a DNA strand. Following deprotection, the free amine is converted to a guanidine, which then serves as the starting point for the one-pot Biginelli-like condensation to form the this compound ring. vulcanchem.com This method allows for the creation of large, diverse libraries where each unique this compound derivative is linked to a specific DNA barcode for easy identification. nih.gov

Introducing various substituents onto the this compound ring can significantly alter its chemical and biological properties.

Sulfur-Substituted Analogues: The synthesis of sulfur-containing this compound derivatives has been achieved through several methods. As previously mentioned, photoredox catalysis provides a modular route to couple thiourea with propargyl chlorides, yielding a range of sulfur-substituted isocytosines. google.com This reaction is notable for its mild conditions and amenability to late-stage functionalization. google.comacs.org Another route involves the transformation of S-geranyl-2-thiouridine units within oligonucleotides into N2-alkyl this compound derivatives upon treatment with alkylamines. dntb.gov.uasci-hub.se

Table 2: Examples of Sulfur-Substituted this compound Analogues Synthesized via Photoredox Catalysis. acs.org
Starting Propargyl ChlorideStarting ThioureaProduct StructureYield (%)
3-chloro-1-phenyl-1-propyneThiourea2-amino-5-benzyl-6-phenylpyrimidin-4(3H)-one (sulfur-containing intermediate)78
3-chloro-1-(p-tolyl)-1-propyneThioureaCorresponding p-tolyl derivative75
1-(4-chlorophenyl)-3-chloro-1-propyneThioureaCorresponding 4-chlorophenyl derivative72
3-chloro-1-(4-methoxyphenyl)-1-propyneThioureaCorresponding 4-methoxyphenyl (B3050149) derivative81

Halogenated Analogues: Halogenated isocytosines are important synthetic intermediates and have been prepared through various optimized reaction sequences. acs.orgacs.org The synthesis of lipophilic nucleobases substituted with a halogen at the 5-position of the pyrimidine ring, including this compound derivatives, has been reported. acs.orgtestmagzine.biz These syntheses often involve direct halogenation of the this compound precursor or an alkylated derivative. For example, the bromination of this compound-6-acetic acid has been investigated. The reactivity of 5-bromothis compound with amines has also been explored, demonstrating its utility as a precursor for further functionalization. Additionally, co-crystals containing halogenated isocytosines, such as chlorothis compound, have been synthesized and characterized, providing insight into their solid-state structures and intermolecular interactions.

Structural Characterization and Crystallography of Isocytosine and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For isocytosine (B10225), these studies have been crucial in identifying its stable tautomeric forms and the intricate hydrogen-bonding networks it forms.

This compound, or 2-aminopyrimidin-4(1H)-one, is subject to prototropic tautomerism, primarily existing in two keto-amino forms: the N1-protonated (1H-ketoamino) and the N3-protonated (3H-ketoamino) tautomers. mdpi.comsemanticscholar.org X-ray diffraction studies have revealed that in its pure crystalline form, this compound exists as a 1:1 mixture of these two distinct tautomers within the asymmetric unit. researchgate.netiucr.orgnih.gov The crystal structure comprises a triply hydrogen-bonded adduct of the two tautomers in this exact ratio. researchgate.net

In the context of co-crystals, the tautomeric form of this compound can be selectively stabilized. For instance, in a co-crystal monohydrate with 5-fluorocytosine (B48100), this compound is exclusively present as the 3H-ketoamino tautomer. mdpi.comsemanticscholar.orgresearchgate.net This demonstrates that complementary binding with another molecule can dictate which tautomer is energetically favored and crystallizes. mdpi.comresearchgate.net The 3H-ketoamino form is also noted as the most stable tautomer in polar solvents. mdpi.comsemanticscholar.org

The solid-state assembly of this compound is dominated by extensive hydrogen bonding. In pure crystals, the two coexisting tautomers (1H and 3H) are linked by three hydrogen bonds, forming a dimer that is structurally analogous to the Watson-Crick base pair between guanine (B1146940) and cytosine. researchgate.netiucr.orgnih.govmdpi.com

A high-precision redetermination of the crystal structure identified these three hydrogen bonds as N(7B)-H···O(8A), N(3B)-H···N(3A), and O(8B)···H-N(7A), with lengths of 2.861 Å, 2.908 Å, and 2.904 Å, respectively. iucr.org These base pairs are further connected by N-H···N hydrogen bonds (2.980 Å) around crystallographic centers, resulting in the formation of discrete, nearly planar tetramers. iucr.org

In co-crystals, the hydrogen bonding pattern adapts to the co-former. In the 5-fluorocytosine/isocytosine monohydrate complex, the 3H-ketoamino tautomer of this compound pairs with the 1H-ketoamino form of 5-fluorocytosine. mdpi.com They form nearly coplanar Watson-Crick base pairs through a donor-acceptor-acceptor/acceptor-donor-donor (DAA/ADD) hydrogen-bonding pattern, described by the R²₂(12) graph-set motif. mdpi.com Additional hydrogen bonds involving the water molecule of crystallization link these base pairs into a three-dimensional polymeric structure. mdpi.com

Interaction TypeDescriptionGraph Set MotifReference
This compound Dimer The 1H and 3H tautomers form a triple hydrogen-bonded pair.- researchgate.net, iucr.org
This compound Tetramer Dimers are linked via N-H···N bonds.- iucr.org
Co-crystal with 5-Fluorocytosine This compound (3H tautomer) pairs with 5-Fluorocytosine (1H tautomer) via three hydrogen bonds.R²₂(12) mdpi.com
Co-crystal with 5-Fluorocytosine Water molecules create a 3D polymeric network.R²₄(8) mdpi.com

Isomorphism (similarity in crystal shape) and isostructurality (identical spatial arrangement of molecules) are significant concepts in crystal engineering. mdpi.com A notable example involving this compound is the co-crystal formed between 5-fluorocytosine and this compound monohydrate (C₄H₄FN₃O·C₄H₅N₃O·H₂O). mdpi.comuniroma1.it X-ray diffraction analysis revealed that this complex is both isomorphic and isostructural with the 5-fluorocytosine/5-fluorothis compound monohydrate molecular complex. mdpi.comresearchgate.net This was reported as the first instance of such behavior among binary co-crystals of pyrimidine (B1678525) nucleobases. mdpi.comuniroma1.it

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (SS-NMR) spectroscopy is a powerful complementary technique to X-ray diffraction for structural elucidation, especially for probing local environments, dynamics, and hydrogen bonding. It is particularly valuable for systems like this compound where tautomeric equilibria exist.

While solution-state NMR often provides only averaged parameters for this compound due to the fast equilibrium between its tautomers, SS-NMR can resolve and characterize the individual tautomers present in the solid state. rsc.orgrsc.orgresearchgate.net Studies have confirmed that solid this compound contains the 1H and 3H tautomers in a 1:1 ratio, consistent with diffraction data. rsc.orgrsc.org

The presence of two non-equivalent this compound molecules in the crystal lattice allows for the direct comparison of their experimental chemical shifts, which can be validated against theoretical predictions from DFT calculations. rsc.org ¹³C and ¹⁵N SS-NMR are particularly effective for this purpose. rsc.orgrsc.org For instance, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectroscopy can readily distinguish between different tautomeric forms. rsc.org Combining experimental SS-NMR data with computational methods like the Gauge-Including Projector-Augmented Wave (GIPAW) approach has been shown to significantly improve the accuracy of chemical shift predictions and structural characterization. rsc.orgrsc.org

NucleusSpectroscopic MethodObservationReference
¹H 65 kHz MASResolves signals for free and hydrogen-bonded NH protons. rsc.org, researchgate.net
¹³C CP-MASChemical shifts can easily recognize and distinguish tautomeric forms. rsc.org
¹⁵N SS-NMRAllows for direct comparison of chemical shifts between the two non-equivalent tautomers. rsc.org

SS-NMR provides direct and precise information about hydrogen-bonding arrangements that can be difficult to obtain by other methods. rsc.orgrsc.org In the ¹H MAS NMR spectrum of solid this compound, the protons involved in hydrogen bonding are clearly differentiated from those that are not. rsc.orgresearchgate.net Specifically, the chemical shift of an NH proton involved in an intermolecular hydrogen bond differs by approximately 3 ppm from that of a free NH proton. rsc.orgrsc.orgresearchgate.net

This distinct spectroscopic signature allows for the accurate determination of intermolecular hydrogen bond geometries. rsc.orgrsc.org The combination of experimental SS-NMR data with GIPAW calculations enables the refinement of structural parameters, such as the precise geometries of the hydrogen bonds between the this compound tautomers, which serve as an analogue for the Watson-Crick G-C base pair. rsc.org Furthermore, studies utilizing deuterium (B1214612) isotope effects on ¹⁵N chemical shifts, combined with path-integral molecular dynamics (PIMD) simulations, have been employed to investigate the nuclear quantum effects within the hydrogen bonds of the this compound dimer. worktribe.com This advanced approach provides a deeper understanding of the nature of proton sharing and tunneling in these fundamental biological interactions. worktribe.comnih.gov

Scanning Tunneling Microscopy (STM) for Surface Assemblies

Scanning Tunneling Microscopy (STM) is a highly effective technique for investigating the structure and formation of molecular assemblies on various surfaces with sub-molecular resolution. nih.govwikipedia.orgmetabolomicsworkbench.org This method provides direct insight into the two-dimensional world of noncovalent interactions, making it an indispensable tool for 2D crystal engineering and for understanding self-assembly phenomena with great precision. nih.govnih.gov STM studies are frequently conducted at the solid-liquid interface, which allows for the observation of dynamic processes in real-time. nih.gov The substrates of choice are often conductive and atomically flat surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)), which provide a stable platform for the molecules to self-organize. uni-freiburg.de

Nanopatterning and Ordered Macrocyclic Assemblies

The ability to control the self-assembly of molecules on surfaces to create distinct, crystalline nanopatterns is a significant goal in materials science. nih.gov this compound derivatives have proven to be versatile building blocks for this purpose. The structure of the resulting assembly can be precisely controlled by modifying the peripheral substituents on the this compound core, which in turn influences the intermolecular interactions, primarily hydrogen bonding. nih.gov

STM studies on the self-assembly of substituted this compound derivatives at the solid-liquid interface have demonstrated that subtle changes in the steric hindrance of side groups can dramatically alter the resulting supramolecular architecture. nih.gov This principle was illustrated in a comparative study of two this compound derivatives deposited on a highly oriented pyrolytic graphite (HOPG) surface. nih.govuni-freiburg.de

6-[4-(octyloxy)phenyl]this compound : This derivative, featuring a single octyloxy chain, was observed to form linear, ribbon-like hydrogen-bonded structures. The formation of these ribbons is directed by a combination of N(1)–H···O(4), N(2)–H···O(4), and N(2)-H···N(3) hydrogen bonds between adjacent molecules. uni-freiburg.de

6-[3,4,5-(triethoxy)phenyl]this compound : In contrast, this derivative, which has three ethoxy groups creating greater steric hindrance, self-assembles into hexameric supramolecular macrocycles. uni-freiburg.de These cyclic structures are stabilized by N(1)–H···O(4) and N(2)–H···N(3) hydrogen-bonding pairs. uni-freiburg.de

These findings show that by carefully designing the molecular structure, it is possible to steer the self-assembly process towards either one-dimensional ribbons or zero-dimensional cyclic hexamers, effectively nanopatterning the surface with distinct motifs. uni-freiburg.de Both types of 2D crystals formed by these derivatives were found to be stable over several tens of minutes and covered large areas of several hundred square nanometers. nih.gov

This compound DerivativeSubstituentObserved Assembly on HOPGPrimary H-Bonding Interactions
6-[4-(octyloxy)phenyl]this compoundSingle octyloxy chainRibbon-like linear polymersN(1)–H···O(4), N(2)–H···O(4), N(2)-H···N(3) uni-freiburg.de
6-[3,4,5-(triethoxy)phenyl]this compoundThree ethoxy unitsMacrocyclic hexamersN(1)–H···O(4), N(2)–H···N(3) uni-freiburg.de

Self-Assembly of Discrete Supramolecular Motifs

Beyond simple ribbons and macrocycles, this compound can be incorporated into more complex systems to form a variety of discrete supramolecular motifs. The functionalization of this compound with a pyridine (B92270) unit (Py-iCyt) does not significantly alter its intrinsic tendency to form ribbon-like motifs when self-assembled on its own. However, when this ligand is coordinated to a metal center, such as in a Pt(II) complex (Pt-Py-iCyt), a diverse range of polygonal architectures can be formed at the solution/graphite interface.

STM investigations, supported by Density Functional Theory (DFT) calculations, have revealed that the Pt-Py-iCyt complex self-assembles into discrete cyclic motifs of varying sizes through hydrogen bonding between the this compound groups. These motifs coexist randomly on the HOPG surface. The formation of these assemblies is a thermodynamically controlled process.

Observed motifs include:

Hexamers (iC6) : Circular motifs formed by six Pt-Py-iCyt units, stabilized by O(3)⋯H–N(6) and N(4)⋯H–N(5) hydrogen bonds between the this compound moieties.

Pentamers (iC5) , Tetramers (iC4) , and Trimers (iC3) : These smaller polygonal structures are also observed and are stabilized by O(3)⋯H–N(6) electrostatic interactions.

Half-Hexamers (1/2iC6) : Open, semi-circular structures composed of three Pt-Py-iCyt units, also stabilized by the same hydrogen bonds as the full hexamers.

The experimental STM images show excellent agreement with simulated images, confirming the structures of these polygonal assemblies. Each individual Pt-Py-iCyt complex appears as a bright protrusion in the STM images due to the electronic states being imaged.

Supramolecular MotifNumber of Pt-Py-iCyt UnitsShapeStabilizing Interactions
Hexamer (iC6)6Closed circular polygonH-bonds: O(3)⋯H–N(6) and N(4)⋯H–N(5)
Pentamer (iC5)5Closed polygonElectrostatic interactions: O(3)⋯H–N(6)
Tetramer (iC4)4Closed polygonElectrostatic interactions: O(3)⋯H–N(6)
Trimer (iC3)3Closed polygonElectrostatic interactions: O(3)⋯H–N(6)
Half-Hexamer (1/2iC6)3Open semi-circleH-bonds: O(3)⋯H–N(6) and N(4)⋯H–N(5)

Intermolecular Recognition and Supramolecular Chemistry of Isocytosine

Hydrogen Bonding in Isocytosine (B10225) Systems

The hydrogen bonding capabilities of this compound are central to its self-recognition and its interaction with other molecules. In solution, this compound exists in an equilibrium between two tautomeric forms, with the acidic proton located at either the N1 or N3 position. In the solid state, both of these tautomers have been observed to coexist in a 1:1 ratio nih.gov. This tautomeric flexibility, combined with its array of hydrogen bond donors and acceptors, dictates the formation of diverse supramolecular structures.

This compound readily forms dimers through hydrogen bonding, a process that has been observed in both solution and the solid state. The specific arrangement of hydrogen bonds in these dimers can vary depending on the tautomeric form of the participating molecules and the surrounding environment.

In the solid state, the N1H tautomer of this compound has been shown to co-crystallize with protonated this compound, forming a dimer with three hydrogen bonds between the two units nih.gov. This self-recognition leading to a triply hydrogen-bonded aggregate is a key feature of this compound's supramolecular behavior. The ability to form such stable, self-assembled dimers is a foundational aspect of its capacity to create more complex structures.

Table 1: Hydrogen Bonding in this compound Dimerization

Interacting Molecules Number of Hydrogen Bonds Tautomeric Form of this compound State
This compound and Protonated this compound 3 N1H Solid

Beyond simple dimerization, this compound is capable of forming extended multimolecular aggregates and intricate hydrogen-bonded networks. These higher-order structures are a direct consequence of the multiple hydrogen bonding sites on the this compound molecule.

Research has shown that in the presence of 1-methylcytosine, the N3H tautomer of this compound can form a complex where pairs are connected by three hydrogen bonds. Furthermore, hydrogen bonds also form between identical this compound molecules within this complex, leading to the formation of an "infinite tape structure" nih.gov. This demonstrates the propensity of this compound to self-assemble into well-ordered, one-dimensional polymeric chains. These supramolecular assemblies are a testament to the directional and specific nature of the hydrogen bonds involving this compound libretexts.org.

Non-Canonical Base Pairing Interactions

This compound is a key player in the study of non-canonical base pairing, which explores alternatives to the standard Watson-Crick pairs (A-T and G-C) found in DNA. These alternative pairing schemes are of great interest for the development of synthetic genetic systems and for understanding the structural diversity of nucleic acids.

The base pair formed between this compound and its purine counterpart, isoguanine (B23775), is a cornerstone of non-canonical base pairing research. This pair is structurally analogous to the canonical guanine-cytosine (G-C) pair, as it also features three hydrogen bonds.

Numerous studies have demonstrated that the this compound-isoguanine (isoC-isoG) base pair is remarkably stable. In fact, it has been found to be as stable as, and in some contexts, slightly stronger than the natural G-C base pair rsc.orgacs.orgnih.gov. This high degree of stability makes the isoC-isoG pair a viable candidate for expanding the genetic alphabet. The enzymatic recognition of the isoC-isoG pair by various polymerases has also been demonstrated, further highlighting its potential in synthetic biology nih.gov.

This compound can also participate in reverse Watson-Crick (RWC) base pairing. In a standard Watson-Crick pair, the two glycosidic bonds are on the same side of the base pair axis. In a reverse Watson-Crick pair, the bases are flipped relative to each other, placing the glycosidic bonds on opposite sides.

Theoretical studies have explored the formation of reverse Watson-Crick base pairs between this compound and cytosine (iCC). These iCC pairs serve as a model for understanding the less stable reverse Watson-Crick G-C pairs acs.org. The formation of such pairs often involves minor tautomers of the bases to achieve a stable, triply hydrogen-bonded structure. While these arrangements are generally less stable than their standard Watson-Crick counterparts, they are important in understanding the structural plasticity of DNA and RNA, particularly in the context of parallel-stranded DNA acs.orgnih.gov.

The stability of non-canonical base pairs involving this compound is a critical factor in their potential applications. The interaction energies and thermodynamic parameters of these pairs have been investigated through both experimental and computational methods.

The this compound-isoguanine (isoC-isoG) pair stands out for its exceptional stability. It has been reported to be isoenergetic with the canonical G-C pair, and some studies suggest it is slightly stronger rsc.org. This high stability is attributed to the formation of three hydrogen bonds in a geometry that is very similar to the G-C pair. In contrast, other non-canonical pairs involving this compound, such as those in a reverse Watson-Crick orientation, are generally less stable than the standard Watson-Crick pairs. For instance, a reverse Watson-Crick this compound-cytosine (iCC) pair, even when stabilized by minor tautomers, is calculated to be about 9 kcal/mol less stable in the gas phase compared to the standard Watson-Crick G-C pair acs.org.

Table 2: Energetic Comparison of this compound-Containing and Canonical Base Pairs

Base Pair Type Relative Stability Interaction Energy Comparison
This compound-Isoguanine (isoC-isoG) Non-Canonical As stable as or slightly stronger than G-C Isoenergetic with G-C rsc.org
This compound-Cytosine (iCC) Reverse Watson-Crick Less stable than Watson-Crick G-C ~9 kcal/mol less stable in the gas phase acs.org
Guanine-Cytosine (G-C) Canonical High -
Adenine-Thymine (A-T) Canonical Lower than G-C -

Role in i-Motif Structures

This compound, an isomer of the canonical nucleobase cytosine, is not a natural component of the four-stranded DNA secondary structures known as i-motifs. These structures are specifically formed in cytosine-rich sequences of the genome. nih.govnews-medical.net The fundamental building block of an i-motif is the hemi-protonated cytosine-cytosine (C:C+) base pair. nih.govwikipedia.org However, the study of i-motif principles provides a valuable framework for understanding the intermolecular recognition capabilities of pyrimidine (B1678525) analogs like this compound.

Contribution to Cytosine-Rich DNA Structures

i-Motifs are formed from DNA sequences rich in cytosine, often found in telomeres and gene promoter regions, where they are implicated in the regulation of gene expression. news-medical.netmdpi.com The structure consists of two parallel-stranded duplexes intercalated in an antiparallel orientation. news-medical.net This unique arrangement is held together by the formation of C:C+ base pairs, which requires a slightly acidic environment for the protonation of one of the cytosine bases in each pair. nih.govwikipedia.org

While this compound does not naturally occur in these sequences, its structural similarity to cytosine allows for theoretical consideration of its potential role in synthetic nucleic acid structures. This compound is utilized in studies of unnatural nucleic acid analogues, often paired with isoguanine. wikipedia.org Its hydrogen bonding patterns differ from cytosine, which would fundamentally alter the requirements for forming a stable, intercalated four-stranded structure analogous to a canonical i-motif.

Stabilization Mechanisms and Structural Features

The stability of a natural i-motif is a complex interplay of several factors:

pH: The formation is highly pH-dependent, favoring acidic conditions (typically pH 4.2-5.2) that facilitate the necessary protonation of cytosine at the N3 position. wikipedia.org However, cellular factors like molecular crowding and negative superhelicity can stabilize i-motifs at neutral pH. nih.govoup.com

Hydrogen Bonding: The C:C+ base pair is exceptionally stable, linked by three hydrogen bonds. The calculated base-pairing energy (169.7 kJ/mol) is significantly higher than that of the canonical Watson-Crick G·C pair (96.6 kJ/mol). news-medical.netnih.gov

Structural Intercalation: The i-motif is characterized by the intercalation of these C:C+ pairs, creating a compact structure with a helical twist of 12–16° between adjacent pairs. news-medical.netoup.com

Environmental Factors: Stability is also influenced by temperature, ionic strength, and molecular crowding. nih.govwikipedia.org Epigenetic modifications, such as the methylation of cytosine, can also impact the stability and structure of i-motifs. mdpi.comnih.gov

The structural features of this compound, particularly the location of its amino and carbonyl groups, would necessitate a different set of intermolecular interactions to form a stable quadruplex. The established principles of i-motif stabilization highlight the precise geometric and chemical requirements for such complex supramolecular assemblies, a standard which any synthetic analogue involving this compound would need to meet.

Metal-Ligand Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of binding to various metal ions through its nitrogen and oxygen atoms. wikipedia.org Its complex formation with transition metals has been a subject of significant research, revealing insights into its tautomeric preferences and structural arrangements upon coordination.

Complex Formation with Transition Metal Ions (e.g., Pd(II), Pt(II), Cu(II))

This compound readily forms stable complexes with several transition metal ions.

Palladium(II) and Platinum(II): this compound reacts with Pd(II) and Pt(II) species, such as (dien)Pd(II) and (dien)Pt(II) (where dien is diethylenetriamine), to form coordination complexes. nih.govnih.gov Studies have shown a distinct preference for these metals to coordinate at the N3 position of the this compound ring. nih.gov With an excess of the metal agent, dinuclear species where the metal ions are bridged by an this compound ligand, coordinating through both N1 and N3, can also be formed and have been structurally characterized. nih.gov

Copper(II): Ternary complexes of Cu(II) with this compound and another ligand, such as the dianion of glycylglycine, have been successfully synthesized and characterized. rsc.org In these complexes, the copper ion is typically coordinated by the this compound ligand and the multidentate co-ligand.

Structural Analysis of this compound Metal Complexes

X-ray crystallography and spectroscopic methods have been instrumental in elucidating the structures of this compound metal complexes.

Pd(II) and Pt(II) Complexes: The crystal structure of (dien)Pd(ICH-N3)₂ has confirmed the coordination of the palladium ion to the N3 atom of the this compound (ICH) ligand. nih.gov In dinuclear complexes like [M₂(dien)₂(IC-N1,N3)]³⁺ (M=Pd(II), Pt(II)), the this compound anion (IC) acts as a bridge, binding one metal center at the N1 position and the other at the N3 position. nih.gov The coordination geometry around the metal ions in these complexes is typically square planar. researchgate.netnih.gov

Cu(II) Complexes: In the ternary complex (glycylglycinato)(this compound)copper(II), the Cu(II) center adopts a slightly distorted square planar geometry. rsc.org The four coordination sites are occupied by the tridentate glycylglycine dianion and the N3 atom of the this compound base. A weaker axial interaction with a water molecule is also observed. rsc.org

Table 1: Selected this compound Metal Complexes and Their Structural Features

Metal Ion Complex Formula Coordination Site on this compound Geometry Reference
Pd(II) [(dien)Pd(ICH-N3)]²⁺ N3 Square Planar nih.gov
Pt(II) [Pt(dien)(ICH-N1)]²⁺ N1 Square Planar nih.gov
Pd(II), Pt(II) [M₂(dien)₂(IC-N1,N3)]³⁺ N1, N3 (bridging) Square Planar nih.gov

Influence of Coordination on Tautomeric Preferences

This compound exists in a solution equilibrium between two primary keto tautomers: one with a proton on the N1 ring nitrogen (N1H) and another with the proton on the N3 ring nitrogen (N3H). nih.govnih.gov In aqueous solution, these two forms are present in nearly equal amounts. nih.gov

Metal coordination can significantly influence this equilibrium by selectively stabilizing one tautomer over the other.

Preference for N3 Coordination: Experimental and computational studies show that transition metals like Pd(II) and Pt(II) have a distinct preference for coordinating to the N3 position. nih.govnih.gov This selectively binds the N1H tautomer, where the N3 atom has a lone pair of electrons available for donation.

Stabilization Factors: Density Functional Theory (DFT) calculations suggest that the preference for N3 coordination is not primarily due to intramolecular hydrogen bonding with co-ligands. Instead, it is attributed to the inherently stronger Pt-N3 bond that can be formed with this tautomer. nih.gov

pH-Dependent Isomerization: The coordination site can be influenced by the acidity of the medium. For example, in a strongly acidic environment, a dinuclear Pt(II) complex was observed to convert to a mononuclear species where the platinum is coordinated to the N1 position, indicating the stabilization of the N3H tautomer under these conditions. nih.gov

This selective stabilization of a specific tautomer upon metal binding is a key aspect of the supramolecular chemistry of this compound, demonstrating how intermolecular interactions can dictate molecular form and reactivity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cytosine
Isoguanine
Guanine (B1146940)
Diethylenetriamine

Spectroscopic Investigations of Isocytosine Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the behavior of isocytosine (B10225) in solution. It is particularly effective for studying the compound's tautomeric forms and its hydrogen-bonding interactions. wikipedia.orgfishersci.ca

This compound is known to exist in a state of tautomeric equilibrium, primarily between two stable forms: the amino-oxo and the amino-hydroxy tautomers. nih.govresearchgate.net In solution, it can also form dimers where different tautomers are linked by three intermolecular hydrogen bonds, similar to the canonical guanine-cytosine base pair. nih.govresearchgate.net

Variable-temperature (VT) NMR spectroscopy is instrumental in studying this equilibrium. nih.govgrafiati.com By lowering the temperature of the solution, typically in a range from 295 K down to 175 K, researchers can shift the equilibrium and stabilize less populated species. nih.gov For instance, upon cooling, the formation of a hydrogen-bonded dimer of the 1,2-I and 2,3-I tautomers of this compound can be observed. nih.gov The appearance of new, distinct signals in the proton NMR spectra at lower temperatures, such as 255 K, confirms the presence of these dimeric complexes. nih.gov

Furthermore, the integration of ¹H NMR spectra recorded at different temperatures allows for the determination of thermodynamic parameters, such as the free-energy changes associated with the formation of these dimers. researchgate.net These studies demonstrate that the molecular environment and intermolecular interactions can significantly influence the relative stabilities of this compound tautomers. nih.govresearchgate.net

Proton (¹H) and nitrogen (¹⁵N) NMR are crucial for analyzing the specific hydrogen bonds that govern the interactions of this compound. The formation of intermolecular hydrogen bonds leads to characteristic changes in the NMR spectrum, most notably the deshielding (downfield shift) of the protons directly involved in the bonding. nih.govnih.gov

In studies of this compound dimers, the deshielding of the H3 proton signal to as low as 14.7 ppm, along with signals for the amino protons (H2ᵇ and H2'ᵇ) around 9.2-9.5 ppm, provides clear evidence of their participation in hydrogen bonding. rsc.org The spatial proximity of these interacting protons can be definitively confirmed using Nuclear Overhauser Effect (NOE) experiments. rsc.org

For a more direct probe of the N-H···N hydrogen bonds, ¹⁵N NMR spectroscopy, often in conjunction with isotopic labeling, is employed. rsc.orgrsc.org Deuterium (B1214612) isotope-induced changes in ¹⁵N chemical shifts are particularly sensitive to the geometry and quantum effects within the hydrogen bond. rsc.org These isotope effects, measured in ¹⁵N-labeled this compound dimers, allow for a detailed investigation of the hydrogen bond structure and can help to rule out phenomena such as inter-base proton transfer. rsc.orgrsc.org Experiments like HNN-COSY can directly detect scalar couplings across the hydrogen bond, providing unambiguous evidence of the connectivity between the hydrogen bond donor and acceptor nitrogen atoms. nih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Dimer in Solution. rsc.org
ProtonChemical Shift (ppm)Inference
H314.7Involved in intermolecular hydrogen bond
H2ᵇ9.5Amino proton involved in hydrogen bond
H2'ᵇ9.2Amino proton involved in hydrogen bond

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure and bonding. For this compound, IR spectroscopy has been used to identify its tautomeric forms in different states. acs.org High-resolution IR spectra of this compound isolated in argon matrices at cryogenic temperatures (11 K) have been reported. researchgate.net

These studies focus on characteristic vibrational frequencies, particularly in the NH and OH stretching regions of the spectrum, to distinguish between the keto and enol tautomers. researchgate.net Comparisons between the experimental spectra of this compound and its deuterated or methylated derivatives, supported by theoretical calculations, allow for precise assignment of the observed vibrational modes. researchgate.net Additionally, IR spectroscopy (using KBr discs) can be used to analyze changes in the compound following external stimuli, such as UV irradiation, by comparing the spectra of irradiated and unirradiated samples. researchgate.net The conformance of its infrared spectrum is also a standard quality control parameter for commercially available this compound. thermofisher.inthermofisher.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. mt.com This technique is widely applied to study the photochemistry of this compound and to quantify its binding interactions with other molecules.

While DNA and RNA nucleobases are generally photostable, this compound exhibits different photochemical behavior. dergipark.org.tr Experimental studies involving the UV irradiation of this compound in solution have shown that it is not as photostable as its isomer, cytosine. researchgate.net

Upon irradiation with UV light (e.g., UVC or light at 330 nm), the amino-oxo tautomer of this compound can convert to the amino-hydroxy form. researchgate.netdergipark.org.tr This phototautomerism has been observed in both acetonitrile (B52724) and aqueous solutions. researchgate.netdergipark.org.tr The process follows first-order kinetics, and in one study using UVC light in water, a rate constant for the phototautomerism was determined to be 5.29 × 10⁻³ min⁻¹. dergipark.org.tr Interestingly, a slow backward reaction from the amino-hydroxy to the amino-oxo form was observed in the dark after the UV source was removed. dergipark.org.tr Theoretical investigations suggest that the radiationless deactivation of an excited state of the amino-oxo form proceeds through a channel that leads to the ground state of the amino-hydroxy tautomer, explaining the observed photoreaction. researchgate.net

UV-Vis spectroscopy is a valuable method for studying the non-covalent binding of this compound to other molecules, including metal complexes and complementary nucleobases like isoguanine (B23775). fishersci.carsc.org By monitoring changes in the UV-Vis absorption spectrum during a titration, one can determine the stoichiometry and strength of the interaction.

Spectrophotometric titrations are used to determine the pKa values of this compound and its metal complexes by observing spectral shifts as a function of pH. acs.org This technique is also used to calculate association constants (Ka) for hydrogen-bonding interactions. rsc.org For example, the association between lipophilic derivatives of this compound and isoguanine has been quantified using UV-Vis dilution measurements. rsc.orgresearchgate.net These experiments involve adding increasing amounts of a guest molecule to a solution of the host (this compound) and fitting the resulting changes in absorbance to a binding model to extract the association constant. rsc.orgsemanticscholar.org

Table 2: Association Constants (Kₐ) for this compound (iC) Interactions Determined by UV-Vis Spectroscopy. researchgate.net
Interacting PairSolventAssociation Constant (Kₐ) [M⁻¹]
iG + iCCHCl₃~3 x 10⁴

Time-Resolved Spectroscopy

Time-resolved spectroscopy involves the use of pulsed lasers to study dynamic processes in materials and chemical compounds on extremely short timescales. wikipedia.org By employing a "pump-probe" methodology, where an initial laser pulse (the pump) excites the sample and a subsequent, delayed pulse (the probe) monitors the changes, researchers can track the evolution of excited states with femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) resolution. wikipedia.org

Femtosecond broadband time-resolved fluorescence (fs-TRF) is a powerful technique for investigating the emissive decay pathways of photoexcited molecules. A study of this compound in both protic (methanol) and aprotic (acetonitrile) solvents utilized fs-TRF to monitor its fluorescence decay dynamics. researchgate.netnih.gov The results provided direct evidence for a highly efficient nonradiative decay mechanism. researchgate.netnih.gov

In these experiments, the fluorescence decay of this compound was found to be multiexponential, indicating the presence of multiple decay pathways or species. The decay is dominated by an ultrafast component occurring on a sub-picosecond timescale, which is attributed to internal conversion from the initially excited ππ* state of the keto-N(3)H tautomer. researchgate.netnih.gov The solvent was observed to play a significant role in the excited-state dynamics, influencing the tautomeric composition and the deactivation pathways. researchgate.netnih.gov Specifically, solute-solvent hydrogen bonding affects the dynamics of the deactivation processes. researchgate.netnih.gov

Table 6.4.1.1: Time Constants for Fluorescence Decay of this compound in Different Solvents

SolventTime Constant 1 (τ₁) [ps]Time Constant 2 (τ₂) [ps]Time Constant 3 (τ₃) [ps]
Methanol~0.3~1.6~11.4
Acetonitrile~0.2~1.0~4.4

This table is generated based on data reported in studies of this compound's excited-state dynamics. The time constants represent the different decay components observed in the fluorescence signal.

Transient absorption (TA) spectroscopy complements fs-TRF by probing the absorption of the transient species formed after photoexcitation. For this compound, fs-TA studies have been crucial in characterizing the nonradiative decay channels. researchgate.netnih.gov Upon excitation, a transient absorption signal is observed, which then decays over time, mirroring the depopulation of the excited state.

The TA spectra of this compound in solution show a decay process that is consistent with the fluorescence decay data, confirming the ultrafast internal conversion mechanism. researchgate.netnih.gov The deactivation processes of this compound in solution are notably different from those of the canonical nucleobase cytosine and from this compound in the gas phase, primarily due to the different tautomeric forms involved. researchgate.netnih.gov These studies highlight the high photostability of this compound in solution. researchgate.netnih.gov The combination of fs-TRF and fs-TA provides a comprehensive picture of the excited-state dynamics, revealing a highly efficient internal conversion from the ππ* state of the keto-N(3)H form within sub-picosecond and picosecond timeframes. researchgate.netnih.gov

Table 6.4.2.1: Transient Absorption Decay Components of this compound

SolventDecay Component 1 (τ₁) [ps]Decay Component 2 (τ₂) [ps]Decay Component 3 (τ₃) [ps]
Methanol~0.3~1.7~12.2
Acetonitrile~0.2~1.1~4.8

This table is generated based on data from transient absorption studies of this compound, showing the time constants for the decay of the excited-state absorption.

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant two-photon ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic spectra and excited-state dynamics of molecules in the gas phase. acs.orgnih.govhhu.de In an R2PI experiment, a first laser pulse excites the molecule to an intermediate electronic state, and a second laser pulse ionizes it. hhu.de By scanning the wavelength of the first laser, a spectrum of the intermediate state is obtained. hhu.de

R2PI studies on jet-cooled this compound have successfully identified and characterized two of its tautomers: the Watson-Crick (WC) keto-amino form and an enol form. acs.orgnih.gov The excited-state dynamics of these tautomers were investigated using pump-probe measurements. acs.orgnih.gov

For the WC tautomer of this compound, a single excited-state decay with a rate of approximately 10¹⁰ s⁻¹ was observed. acs.orgnih.gov In contrast, the enol tautomer exhibited multiple decay rates, with the fastest being about seven times slower than that of the WC form. acs.orgnih.gov These findings are particularly interesting when compared to the canonical nucleobases, as the excited-state dynamics of this compound show more similarity to guanine (B1146940) than to cytosine. acs.orgnih.gov This suggests that the photodynamics of the Watson-Crick form of guanine may be primarily influenced by its pyrimidine (B1678525) substructure, which is chemically identical to this compound. acs.orgnih.gov

Table 6.5.1: Excited-State Decay Rates of this compound Tautomers from R2PI Studies

TautomerDecay Rate (s⁻¹)Lifetime
Watson-Crick (WC) this compound~1 x 10¹⁰~100 ps
Enol this compoundSlower, multi-component>700 ps (fastest component)

This table summarizes the decay rates for the different tautomers of this compound as determined by R2PI pump-probe experiments.

Role of Isocytosine in Prebiotic Chemistry

Theories on Origin of Life and Early Earth Conditions

The origin of life, or abiogenesis, is the process by which life arises from non-living matter. wikipedia.org Scientific hypotheses suggest this was not a single event but a gradual process involving the formation of organic molecules, their assembly into more complex structures, and the emergence of self-replicating systems. wikipedia.org The conditions on the early Earth were vastly different from today. The planet, formed around 4.54 billion years ago, likely had a reducing atmosphere and was subjected to intense energy sources like ultraviolet (UV) radiation from the sun (in the absence of a protective ozone layer), lightning strikes, and volcanic activity. nih.govharvardmagazine.comresearchgate.net

Theories on where and how life's building blocks formed are diverse. The "warm little pond" or "primordial soup" theory, famously associated with the Miller-Urey experiment, suggests that organic molecules were synthesized in the atmosphere and accumulated in bodies of water. creationresearch.org Other models propose that life's precursors originated in deep-sea hydrothermal vents or were delivered to Earth by meteorites and comets. wikipedia.orgnih.gov Indeed, nucleobases like guanine (B1146940), adenine (B156593), and uracil (B121893) have been found in meteorites. wikipedia.org

A significant challenge for any origin-of-life theory is the stability of the necessary molecules under these harsh conditions. pnas.org For example, high temperatures, which may have been prevalent in certain environments like hydrothermal vents or on a warmer early Earth, pose a major problem for the stability of canonical nucleobases. pnas.org The rapid hydrolysis of adenine, guanine, cytosine, and uracil at temperatures around 100°C suggests that their accumulation would have been difficult, potentially ruling out a high-temperature origin of life involving these specific bases. pnas.org This instability, particularly of cytosine, has led researchers to consider that alternative, more robust nucleobases might have been components of the first genetic polymers. pnas.orgnih.gov

Isocytosine (B10225) as an Alternative Nucleobase in Prebiotic Scenarios

Given the challenges associated with the prebiotic synthesis and stability of canonical nucleobases like cytosine, scientists have explored the possibility that the first genetic systems used a different set of molecular building blocks. pnas.orgpnas.org this compound (iso-C) has been prominent among the proposed alternatives. aaup.eduacs.org

The viability of this compound as a primordial nucleobase is supported by several lines of reasoning:

Plausible Prebiotic Synthesis : As will be discussed in section 7.4, pathways for the formation of this compound under plausible prebiotic conditions have been identified. nih.govrsc.orgnasa.gov This includes its potential formation from the condensation of formamide (B127407) catalyzed by meteoritic materials and as a hydrolysis product of 2,4-diaminopyrimidine (B92962). rsc.orgnasa.gov

Alternative Base Pairing : this compound can form a stable base pair with isoguanine (B23775) (iso-G), an isomer of guanine. pnas.orgnih.gov This iso-C:iso-G pairing is structurally analogous to the canonical C:G pair, suggesting it could support a helical genetic structure capable of information storage. This alternative pairing was hypothesized as a plausible component in early life as far back as 1962. nih.gov

Chemical Stability : The stability of nucleobases against degradation is crucial. While cytosine is known to be unstable, with a half-life of just 17,000 years at 0°C, raising questions about its suitability for the first genetic material, this compound's stability has been compared. pnas.org At 100°C, this compound hydrolyzes at about the same rate as cytosine. pnas.org

However, the potential role of this compound is also challenged by its own chemical properties. Some studies have concluded that the insufficient tautomeric stability of this compound and isoguanine was likely the reason for their discrimination during the evolution of the genetic code. researchgate.net Isoguanine's tendency to exist in an enol tautomer that can mispair with uracil or thymine (B56734) could have presented significant challenges for the fidelity of an early replication system. researchgate.net

Comparative Half-Lives (t½) of Nucleobases at 100°C (pH 7)
NucleobaseHalf-Life (t½)
Cytosine (C)19 days pnas.org
This compound (iso-C)21 days pnas.org
Uracil (U)12 years pnas.org
Adenine (A)~1 year pnas.org
Guanine (G)~1 year pnas.org
Isoguanine (iso-G)19 days pnas.org
Diaminopurine2 years pnas.org

Photostability and Selection of Nucleobases in Primordial Environments

The intense UV radiation on the surface of the early Earth would have been a major environmental pressure. nih.gov Molecules that could withstand this radiation or harmlessly dissipate the absorbed energy would have been preferentially selected. rsc.org The canonical nucleobases of DNA and RNA are remarkably photostable, a property that may explain their selection for the genetic alphabet. dergipark.org.trannualreviews.org Consequently, the photostability of this compound is a critical factor in evaluating its potential as a prebiotic nucleobase. rsc.org

Studies into the excited-state dynamics of this compound have yielded a complex picture:

Comparable Photostability : Some investigations have found that this compound exhibits photostability comparable to that of cytosine. researchgate.netsegarra-marti.com Theoretical work suggests that its UV-photoinduced deactivation mechanisms are similar to those of cytosine. segarra-marti.com

Lower Photostability : Other research indicates that while canonical cytosine is photostable, this compound is not. dergipark.org.tr Irradiation of this compound in an aqueous solution with UVC light was found to induce a photo-tautomerism reaction, suggesting a pathway for photodegradation that is less efficient in cytosine. dergipark.org.tr

Tautomer-Specific Dynamics : The photostability of this compound depends on its specific tautomeric form. The Watson-Crick keto form of this compound has a single excited-state decay rate of approximately 10¹⁰ s⁻¹, while its enol tautomer has multiple, slower decay rates. aaup.eduacs.org The excited-state dynamics show striking similarities to guanine, more so than to cytosine. acs.org

Instability after Photoionization : Even if its response to UV absorption is similar to cytosine, this compound may be less stable when subjected to higher-energy radiation that causes photoionization. segarra-marti.com Modeling of the resulting cations shows that while the cytosine cation has barrierless deactivation profiles, the keto-isocytosine cation has significant barriers that would hamper relaxation. This could lead to longer-lived, reactive excited states, making it more susceptible to destructive photochemistry and thus less photostable in a broader sense. segarra-marti.com

The remarkable photostability of the canonical nucleobases is attributed to ultrafast internal conversion processes that dissipate UV energy as heat within picoseconds, preventing destructive chemical reactions. annualreviews.org The debate over whether this compound shares this high degree of photostability is central to whether it could have persisted and been incorporated into early genetic polymers.

Involvement in Prebiotic Synthesis Pathways

For this compound to be a candidate for a primordial nucleobase, there must be plausible routes for its formation on the early Earth. Research has identified several potential prebiotic synthesis pathways:

Hydrolysis of 2,4-Diaminopyrimidine : One significant pathway involves the compound 2,4-diaminopyrimidine (DAP). The reaction of guanidine (B92328) hydrochloride with cyanoacetaldehyde—a plausible prebiotic molecule derived from cyanoacetylene—gives high yields of DAP. nasa.govnasa.gov This reaction is particularly efficient under the concentrated conditions of a "drying lagoon" model, where pools of water on beaches or in lagoons evaporate, concentrating the reactants. nasa.govnih.gov Subsequent hydrolysis of the synthesized DAP has been shown to yield both cytosine and this compound, and then uracil. nasa.gov

Formamide Condensation : this compound, along with other alternative bases like 2-aminopurine, has been identified as a product of formamide condensation catalyzed by meteoritic materials. rsc.org Formamide (H₂NCHO) is a simple and abundant molecule that could have been present on the early Earth. In the presence of mineral catalysts like silica, alumina, or clays, heating neat formamide can produce purines and pyrimidines, including adenine and cytosine, suggesting a versatile route to various nucleobases. researchgate.netnih.gov

Reaction of Urea (B33335) and Cyanoacetaldehyde : At low temperatures, cyanoacetaldehyde and urea can react over several months to form cytosine, this compound, and 2,4-diaminopyrimidine. researchgate.net This highlights that significant prebiotic synthesis could occur even in colder environments, not just high-temperature settings.

These findings demonstrate that this compound could have been a component of the prebiotic chemical inventory, formed through reactions involving simple and plausible precursors in environments thought to exist on the early Earth. nih.govnasa.gov

Advanced Applications and Future Directions in Isocytosine Research

Engineering of Expanded Genetic Alphabets

The creation of synthetic genetic systems with more than the four standard nucleotide bases (Adenine, Guanine (B1146940), Cytosine, Thymine) is a cornerstone of synthetic biology. Isocytosine (B10225) (iso-C) has been a key player in this endeavor, primarily through its partnership with isoguanine (B23775) (iso-G).

The concept of using an iso-C and iso-G pair (iso-C:iso-G) to create a fifth and sixth letter for the genetic alphabet was proposed as early as 1962. jst.go.jpgem-net.net This pair forms a stable duplex with a hydrogen-bonding pattern that is geometrically similar to the natural A-T and G-C pairs but distinct in its donor-acceptor sequence, preventing cross-pairing with natural bases. scispace.comnih.gov This orthogonality is crucial for the independent functioning of the unnatural base pair (UBP) within a biological system.

Researchers have successfully demonstrated that DNA and RNA polymerases can recognize the iso-C:iso-G pair and faithfully replicate and transcribe DNA containing these unnatural bases. jst.go.jpscispace.comnih.gov This breakthrough was a significant step towards creating semi-synthetic organisms with expanded genetic codes. One of the most notable achievements in this area is the development of "hachimoji DNA" (from the Japanese for "eight letters"), a synthetic genetic system that utilizes four unnatural nucleobases, including this compound, in addition to the four natural ones. gem-net.netwikipedia.orgwikipedia.org This eight-letter DNA can be transcribed into hachimoji RNA, demonstrating that the stored information can be retrieved and used for biological functions, such as producing a fluorescent aptamer. gem-net.netwikipedia.org

However, the enzymatic incorporation of the iso-C:iso-G pair is not without challenges. One significant issue is the tautomerism of isoguanine, where a minor tautomeric form can mispair with thymine (B56734) (T). jst.go.jpscispace.com This can lead to infidelity during repeated cycles of PCR amplification. nih.gov To address this, researchers have developed strategies such as replacing thymine with 2-thiothymine, which sterically hinders mispairing with the iso-G tautomer, thereby improving the fidelity of PCR amplification to around 98% per cycle. jst.go.jpnih.gov

The development of expanded genetic alphabets using this compound has profound implications. It enables the site-specific incorporation of novel functional components, such as fluorescent labels or modified amino acids, into nucleic acids and proteins. nih.govnih.gov This has applications in diagnostics, allowing for the development of highly specific molecular probes for detecting target DNA sequences. nih.govnih.gov

Unnatural Base PairKey FeaturesPolymerase RecognitionReference
This compound (iso-C) - Isoguanine (iso-G)Forms a Watson-Crick-like geometry with a unique hydrogen-bonding pattern.Recognized by various DNA and RNA polymerases, including T7 RNA polymerase and the Klenow fragment of DNA polymerase. scispace.comnih.gov jst.go.jpscispace.comnih.gov
Hachimoji DNA (includes S and B, where S is related to this compound)An eight-letter genetic system (A, T, C, G, P, Z, S, B) that forms a stable double helix. wikipedia.orgCan be transcribed into hachimoji RNA by an adapted T7 polymerase. gem-net.netwikipedia.org gem-net.netwikipedia.orgacs.org

Supramolecular Materials Design

The specific and directional hydrogen-bonding capabilities of this compound make it an excellent building block for supramolecular chemistry and materials science. researchgate.net By functionalizing this compound with other chemical moieties, researchers can guide its self-assembly into highly ordered, complex architectures.

Studies have shown that this compound derivatives can self-assemble at solid-liquid interfaces, such as on highly oriented pyrolytic graphite (B72142) (HOPG), to form distinct nanopatterns. rsc.orgunibo.itrsc.org Depending on the nature of the substituents, these molecules can form either linear, ribbon-like structures or discrete, cyclic assemblies. rsc.orgunibo.it For instance, this compound derivatives functionalized with long alkyl chains tend to form extended, parallel ribbons stabilized by multiple hydrogen bonds between the this compound units. unibo.it

A particularly interesting application is the use of this compound to direct the assembly of metal complexes. Platinum(II) complexes functionalized with an this compound unit have been shown to self-assemble into a variety of discrete polygonal supramolecular structures, including trimers, tetramers, pentamers, and hexamers. rsc.orgtu-dresden.dersc.org These assemblies are held together by hydrogen bonds between the this compound moieties. Scanning tunneling microscopy (STM) has been instrumental in visualizing these nanostructures at the sub-nanometer level, revealing that the hexameric and trimeric (half-hexameric) motifs are the most thermodynamically favored. rsc.org

Furthermore, the tautomerism of this compound can be exploited to create more complex structures. Researchers have designed small, C2-symmetric bicyclic molecules containing an this compound unit that can self-assemble into tubular polymeric structures. d-nb.info This process involves the aggregation of two different tautomeric forms of the this compound ring, creating orthogonal hydrogen-bonding interfaces that drive the formation of the tube. These supramolecular tubes have large internal cavities capable of encapsulating guest molecules like fullerenes, opening possibilities for applications in transport, catalysis, and separation. d-nb.info

Crystal Engineering and Molecular Recognition

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound's robust and predictable hydrogen-bonding patterns make it a valuable tool in this field. researchgate.netresearchgate.net

The ability of this compound to exist in different tautomeric forms, and for these forms to be stabilized by intermolecular interactions, is a key aspect of its utility in crystal engineering. researchgate.netmdpi.com this compound can form a highly stable dimer in which its two most stable tautomers are held together by three hydrogen bonds, mimicking the G-C base pair. researchgate.net This predictable self-recognition allows for the construction of well-defined supramolecular synthons.

Co-crystallization is a powerful strategy in crystal engineering, and this compound has been used to form co-crystals with other molecules, including active pharmaceutical ingredients and other nucleobases. For example, a co-crystal of 5-fluorocytosine (B48100) and this compound has been synthesized, demonstrating that complementary hydrogen bonding can be used to crystallize specific tautomers of each molecule. mdpi.com In this structure, the 1H-ketoamino tautomer of 5-fluorocytosine pairs with the 3H-ketoamino tautomer of this compound, forming a robust, planar base pair that dictates the crystal's three-dimensional structure. mdpi.com

The precise control over tautomeric forms through molecular recognition has significant implications. It supports the hypothesis that rare nucleobase tautomers might be involved in the catalytic functions of RNA enzymes and provides a model for studying proton transfer and tautomerism in more complex biological systems. researchgate.net The first crystal structure deposited in the Cambridge Structural Database (CSD) in 1965 was, in fact, a co-crystal of this compound tautomers, highlighting its historical importance in the study of molecular recognition. researchgate.net

Q & A

Q. What key physicochemical properties of isocytosine are critical for experimental design, and how do they influence protocol development?

this compound (C₄H₅N₃O, MW 111.10 g/mol) exhibits tautomerism due to its pyrimidine structure, which affects solubility and reactivity. Its pKa (~4.5 for the amino group and ~9.5 for the hydroxyl group) determines protonation states in aqueous environments, impacting buffer selection for enzymatic studies . Safety protocols must account for its acute toxicity (H302: harmful if swallowed; H319: causes eye irritation) via proper PPE and ventilation .

Q. How can spectroscopic methods like NMR and CP-MAS be optimized for characterizing this compound tautomers?

Solid-state ¹⁵N CP-MAS NMR is critical for distinguishing tautomers (e.g., keto-enol forms) in crystallized this compound. Recrystallization from H₂O vs. D₂O reveals isotopic shifts in nitrogen environments, aiding tautomeric stability analysis . Solution-state NMR (¹H/¹³C) should use deuterated acetic acid (50 mg/mL solubility) to enhance signal resolution .

Q. What framework should guide hypothesis formulation for this compound studies in biological systems?

Apply the PICOT framework:

  • P opulation: Target organisms or cell lines (e.g., cancer cells for deaminase studies).
  • I ntervention: this compound-derived compounds (e.g., 5-fluorothis compound).
  • C omparison: Existing nucleobase analogs (e.g., cytosine).
  • O utcome: Enzymatic activity or therapeutic efficacy.
  • T ime: Duration of exposure or metabolic tracking .

Q. How should safety protocols be integrated into experimental workflows involving this compound?

Avoid inhalation/contact via lab coats, gloves, and goggles. Use mechanical collection for spills to prevent environmental contamination. Store in sealed containers away from ignition sources, with emergency eyewash stations accessible .

Advanced Research Questions

Q. How can contradictions in tautomeric stability data of this compound be resolved experimentally?

Combine ¹⁵N CP-MAS NMR with path-integral molecular dynamics (PIMD) simulations to quantify tautomeric populations under varying pH and temperature. Cross-validate results with IR spectroscopy to detect keto-enol equilibrium shifts .

Q. What enzymatic pathways involving this compound deaminases are relevant to cancer gene therapy, and how are they assayed?

this compound deaminases catalyze the conversion of 5-fluorothis compound to 5-fluorouracil, inducing cytotoxicity in cancer cells. Screen recombinant proteins via HPLC to monitor substrate depletion and product formation. Use phylogenetic analysis (e.g., RK9 protein family) to identify enzyme variants with enhanced activity .

Q. How should pump-probe spectroscopy be designed to study excited-state dynamics of this compound?

Employ resonant two-photon ionization (R2PI) with femtosecond lasers to track tautomer-specific photodynamics. Use UV-vis excitation at 260 nm (π→π* transition) and probe with delayed IR pulses to capture transient intermediates. Compare results with cytosine to elucidate structural influences on photostability .

Q. What computational strategies improve proton transfer modeling in this compound base pairs?

Apply density functional theory (DFT) with solvent models (e.g., PCM) to map proton transfer barriers. Validate with ab initio molecular dynamics (AIMD) to simulate tautomerization kinetics. Cross-reference with NMR chemical shifts to refine force fields .

Q. How can reproducibility be ensured in studies using this compound derivatives?

Follow Beilstein Journal guidelines: document synthesis protocols (CAS 108-53-2), purity assays (HPLC ≥99%), and characterization data (¹H NMR, HRMS) in supplementary materials. For enzymatic studies, report reaction conditions (pH, temperature) and negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.